2-methyl-3-non-1-enyl-1H-quinolin-4-one
Description
2-Methyl-3-non-1-enyl-1H-quinolin-4-one (CAS: 36970-33-9) is a quinolinone derivative characterized by a methyl group at position 2 and a non-1-enyl (unsaturated C9 alkyl chain) substituent at position 3 of the quinolin-4-one core. The nonenyl group introduces significant lipophilicity, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
2-methyl-3-non-1-enyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAXBOCOEKTILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-non-1-enyl-1H-quinolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-alkynylanilines with ketones in the presence of Brønsted or Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinoline derivative . Another method involves the use of FeCl3 as a catalyst in toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of efficient and green protocols, such as visible light-mediated synthesis, can be advantageous for large-scale production. These methods often focus on atom economy, high yield, and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-non-1-enyl-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the quinoline core and the non-1-enyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
2-methyl-3-non-1-enyl-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-3-non-1-enyl-1H-quinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. For instance, quinoline derivatives are known to inhibit monoamine oxidase (MAO) and other enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Quinolinone Derivatives
Key Observations :
- Chain Length and Saturation: The nonenyl group in the target compound confers higher lipophilicity compared to shorter (e.g., heptyl) or saturated (e.g., nonyl) chains .
- Core Modifications: Derivatives like 7-chloro-4-methylquinolin-2(1H)-one exhibit positional isomerism (quinolin-2-one vs. 4-one) and halogenation, altering electronic properties .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Lipophilicity: Alkyl chain length and unsaturation (nonenyl vs. nonyl) significantly impact solubility and membrane permeability .
- Polar Groups: Nitro and hydroxy substituents (e.g., in 4-hydroxy-3-nitroquinolin-2-one) increase polarity, enhancing aqueous solubility .
Key Observations :
- Atristamine : Demonstrates dose-dependent analgesic effects in somatic pain models, unlike visceral pain tests, suggesting target specificity .
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